REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)=[O:13].[CH:21]1[CH2:25][CH:24]=[CH:23][CH:22]=1>C(#N)C.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Sc+3]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[CH:24]3[CH2:25][CH:21]=[CH:22][CH:23]3[C:16]3[CH:15]=[C:14]([C:12](=[O:13])[CH3:11])[CH:19]=[CH:18][C:17]=3[NH:20]2)=[CH:5][CH:4]=1 |f:4.5.6.7|
|
Name
|
|
Quantity
|
0.074 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.068 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0.165 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Sc(OTf)3
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Quantity
|
0.0248 g
|
Type
|
catalyst
|
Smiles
|
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2.30 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to melting in a round bottom flask
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude material was purified by preparative column chromatography
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Type
|
WASH
|
Details
|
eluted with 10% EtOAc/Hexanes
|
Reaction Time |
2.3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1NC=2C=CC(=CC2C2C1CC=C2)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |